N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,4-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-12-4-5-15(13(2)8-12)9-19(25)22-20-17(10-21)16-6-7-23(14(3)24)11-18(16)26-20/h4-5,8H,6-7,9,11H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXRZYOTJBTQCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,4-dimethylphenyl)acetamide is a complex organic compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core with various functional groups that contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 318.41 g/mol. The presence of an acetyl group and a cyano group enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes such as kinases or proteases that are crucial in signaling pathways.
- Receptor Modulation : It has the potential to bind to G-protein-coupled receptors or nuclear receptors, influencing their activity.
- Cellular Pathway Interference : By interfering with cellular signaling pathways, it can affect processes like cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of key signaling pathways.
Cell Line IC50 (µM) Reference MCF-7 1.5 HeLa 0.8 HT-29 1.0 - Antimicrobial Activity : The compound has shown promising antimicrobial effects against various pathogens.
- Neuroprotective Effects : Emerging data suggest potential neuroprotective properties, possibly through the inhibition of neuroinflammation.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Effects : A study conducted on MCF-7 and HeLa cell lines demonstrated that treatment with the compound resulted in significant cell death compared to untreated controls. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
- Antimicrobial Efficacy : Research published in a microbiology journal highlighted the compound's effectiveness against multi-drug resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Preparation Methods
Gewald Reaction for Thiophene Ring Formation
The Gewald reaction, a two-step process involving ketones, sulfur, and α-cyanoesters, constructs the thiophene ring. For this compound:
- Cyclocondensation : 4-Piperidone reacts with malononitrile and elemental sulfur in ethanol under reflux (78–82°C, 8–12 h) to form 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile.
- Acetylation : The secondary amine at position 6 undergoes acetylation using acetic anhydride (Ac₂O) in dichloromethane (DCM) with catalytic DMAP (20–25°C, 2 h, 85–90% yield).
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclocondensation | Malononitrile, S₈, EtOH | Reflux, 8 h | 72% |
| Acetylation | Ac₂O, DMAP, DCM | RT, 2 h | 88% |
Alternative Routes and Scalability Considerations
One-Pot Tandem Synthesis
A scalable protocol combines cyclocondensation, acetylation, and acylation in a single reactor:
- Sequential Additions : After Gewald reaction completion, Ac₂O is added directly without isolation.
- In Situ Acylation : 2-(2,4-Dimethylphenyl)acetic acid (1.5 eq) and T3P (50% in EtOAc, 1.2 eq) are introduced, with DIEA (3 eq) as base.
- Yield : 68% overall (vs 58% for stepwise approach).
Advantages :
- Eliminates intermediate purification, reducing solvent waste.
- Suitable for kilogram-scale production.
Analytical Characterization and Quality Control
Spectroscopic Validation
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of this compound to ensure high yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters such as temperature, solvent choice (e.g., DMSO for polar intermediates), and reaction time. For example, acidic/basic conditions during reduction or condensation steps must be tightly monitored to avoid side reactions . Statistical experimental design (e.g., factorial designs) can minimize trial-and-error approaches by identifying influential variables (e.g., catalyst loading, stoichiometry) . Characterization via ¹H NMR (e.g., δ 12.50 ppm for NH protons) and mass spectrometry (e.g., [M+H]+ ion validation) ensures purity and structural fidelity .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, MS) during structural characterization?
- Methodological Answer : Contradictions often arise from impurities, tautomerism, or dynamic effects. Use multi-dimensional NMR (e.g., ¹³C DEPT, HSQC) to confirm connectivity and distinguish overlapping signals. For mass spectrometry, high-resolution MS (HRMS) or tandem MS/MS can differentiate isobaric species. Cross-validate with elemental analysis (e.g., C, N, S percentages within ±0.3% of theoretical values) to confirm molecular composition .
Q. What functional groups in this compound are most reactive, and how do they influence synthetic modifications?
- Methodological Answer : The cyano group (-CN) and acetamide moiety are key reactive sites. The cyano group participates in nucleophilic additions (e.g., with amines or Grignard reagents), while the acetamide can undergo hydrolysis under acidic/basic conditions. Protecting groups (e.g., acetyl for amines) may be required during multi-step syntheses to prevent undesired side reactions .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved biological activity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT for transition-state analysis) and molecular docking can predict binding affinities to biological targets (e.g., enzymes or receptors). For example, the thieno[2,3-c]pyridine core may interact with hydrophobic pockets, while the 2,4-dimethylphenyl group could influence steric effects. Computational screening of substituents (e.g., replacing acetyl with sulfonamide) can prioritize candidates for synthesis .
Q. What strategies are effective for analyzing multi-step reaction pathways to minimize by-products?
- Methodological Answer : Use in-situ monitoring techniques like FTIR or HPLC to track intermediate formation. For example, intermediates such as 4,5,6,7-tetrahydrothieno[2,3-c]pyridin derivatives can be stabilized by controlling solvent polarity (e.g., switching from THF to DMF). Kinetic studies (e.g., Arrhenius plots) identify rate-limiting steps, enabling targeted optimization (e.g., catalyst addition in cyclization steps) .
Q. How do structural modifications impact the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodological Answer : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve aqueous solubility, guided by LogP calculations. Metabolic stability can be assessed via in vitro cytochrome P450 assays. For instance, replacing the 2,4-dimethylphenyl group with a fluorinated analog may reduce oxidative metabolism .
Q. What experimental approaches validate the compound’s mechanism of action in biological systems?
- Methodological Answer : Use fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding kinetics. For cellular studies, CRISPR-based knockouts of putative targets (e.g., kinases) can confirm specificity. Metabolomic profiling (e.g., LC-MS/MS) identifies downstream biomarkers of activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
